2-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(4-phenylbutan-2-yl)acetamide
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Description
2-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(4-phenylbutan-2-yl)acetamide, also known as PBA, is a chemical compound that is widely used in scientific research. It is a synthetic molecule that has been developed for its potential therapeutic properties, particularly in the field of cancer research.
Scientific Research Applications
Antimicrobial Evaluation
Antimicrobial and Hemolytic Activity
A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides demonstrated significant antimicrobial activity against selected microbial species, with compounds showing varying degrees of potency relative to reference standards. This research suggests the potential use of these compounds in developing new antimicrobial agents (Gul et al., 2017).
Antibacterial and Antifungal Properties
Another study synthesized 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl)-acetamide derivatives, which were tested for antibacterial and antifungal activities. The compounds showed excellent activity against a panel of microorganisms, suggesting their potential as antimicrobial agents (Devi et al., 2022).
Synthesis of Novel Compounds
Novel Derivative Synthesis
Research on the synthesis of novel 1,3,4-oxadiazole derivatives containing a benzimidazole moiety highlights the structural determination and potential biological applications of these compounds. This indicates the continuous exploration of oxadiazole derivatives in creating new chemical entities with potential therapeutic applications (Li Ying-jun, 2012).
Evaluation as Antimicrobial Agents
A study on the synthesis of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives condensed with phenyl acetamide derivatives showed that these compounds exhibited promising antimicrobial properties. This research underlines the significance of structural modifications in enhancing antimicrobial activities (Parikh et al., 2014).
Pharmacological Potential
Collapsin Response Mediator Protein 1 (CRMP 1) Inhibitors
The design and synthesis of 1,3,4-oxadiazole derivatives as CRMP 1 inhibitors for small lung cancer treatment were explored, demonstrating the compounds' considerable inhibition of cell growth. This suggests the potential therapeutic applications of oxadiazole derivatives in cancer treatment (Panchal et al., 2020).
properties
IUPAC Name |
N-(4-phenylbutan-2-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-15(12-13-16-8-4-2-5-9-16)21-18(24)14-19-22-23-20(25-19)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBHYAOXBDAIFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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